2-Phenyl-3h-naphtho[1,2-d]imidazole
Description
Properties
CAS No. |
3659-76-5 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-phenyl-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C17H12N2/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16(15)19-17/h1-11H,(H,18,19) |
InChI Key |
FRVKSWQZQPSSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 3h Naphtho 1,2 D Imidazole and Its Analogs
Classical and Contemporary Approaches to Imidazole (B134444) Ring Formation
The formation of the imidazole ring is a cornerstone of the synthesis of 2-Phenyl-3H-naphtho[1,2-d]imidazole. Both well-established and modern methods are employed to construct this heterocyclic system.
Multi-Component Reactions (e.g., Debus-Radziszewski Condensation and its Variants)
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and simplifying synthetic procedures. nih.govbohrium.com The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a classic example of an MCR used for preparing imidazoles. wikipedia.orgijprajournal.comslideshare.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgijprajournal.com The reaction proceeds through the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.org
In the context of naphtho[1,2-d]imidazoles, a variant of this reaction utilizes a 1,2-diaminonaphthalene (B43638), an aldehyde, and an oxidizing agent. For instance, the synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazoles has been achieved through a multi-component reaction of acenaphthylene-1,2-dione, aromatic aldehydes, and ammonium (B1175870) acetate, catalyzed by ferric hydrogensulfate. researchgate.net Although this specific example yields an acenaphtho[1,2-d]imidazole, the underlying principle of combining a dicarbonyl (or its equivalent), an aldehyde, and a nitrogen source is central to the Debus-Radziszewski approach and its modern adaptations. researchgate.netresearchgate.net
Modern advancements in this area focus on improving reaction conditions and yields. For example, the use of catalysts like a low-melting mixture of urea–ZnCl2 has been shown to produce excellent yields of triaryl-1H-imidazoles. ijprajournal.com The application of MCRs, including the Debus-Radziszewski reaction and its variants, remains a powerful tool for the diversity-oriented synthesis of imidazole-containing heterocycles. bohrium.comrsc.org
Condensation Reactions Involving Diamines and Carbonyl Compounds
A widely used and direct method for the synthesis of 2-substituted naphtho[1,2-d]imidazoles involves the condensation of 1,2-diaminonaphthalene with various carbonyl compounds, such as aldehydes. researchgate.netresearchgate.net This approach is particularly effective for installing the 2-phenyl substituent by using benzaldehyde (B42025) as the carbonyl component.
The general reaction involves heating a mixture of the 1,2-diaminonaphthalene and the aldehyde, often in a suitable solvent and sometimes in the presence of a catalyst. For example, 2-phenylnaphtho[1,2-d]imidazole has been synthesized with a 52% yield by reacting the appropriate precursors. researchgate.net The reaction conditions can be varied; for instance, refluxing in nitrobenzene (B124822) or using acidic catalysts like trifluoroacetic acid or p-toluenesulfonic acid have been suggested to facilitate the cyclization. researchgate.net It is important to note that the reaction involves an oxidation step to form the aromatic imidazole ring, which may require the presence of air or an oxidizing agent. researchgate.net
This condensation method has been successfully employed to synthesize a range of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives by reacting 2,3-diaminonaphthalene (B165487) with various substituted aldehydes. researchgate.net Similarly, new 2-substituted naphtho[2,3-d]imidazole derivatives have been prepared by melting a mixture of 1-(9-alkyl-9H-carbazol-3-yl)-4-carboxy-2-pyrrolidinone with 2,3-diaminonaphthalene.
Targeted Synthesis of Naphtho[1,2-d]imidazole Derivatives
Beyond the general formation of the imidazole ring, specific strategies have been developed for the targeted synthesis of naphtho[1,2-d]imidazole derivatives, offering greater control over the final structure.
Cyclization Reactions and Annulation Strategies
Cyclization and annulation reactions are powerful tools for constructing the fused ring system of naphtho[1,2-d]imidazoles. These strategies often involve the formation of one of the heterocyclic rings onto a pre-existing naphthyl or imidazole core.
Palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine (B181562) with internal alkynes has been shown to produce naphtho[1',2':4,5]imidazo[1,2-a]pyridines. nih.gov This process involves the cleavage of C-H bonds and the formation of the new fused ring system. nih.gov Another approach involves the annulation of an imidazole ring onto a naphthalene (B1677914) precursor. nih.gov For instance, a regioselective naphthoannulation strategy has been developed to fuse a newly formed naphthalene ring at its 1,2- and 3,4-positions to two different heterocycles. researchgate.net
Cobalt-Catalyzed Electrophilic C–H Amination/Cyclization Cascades
Modern synthetic methods increasingly rely on transition-metal catalysis to achieve efficient and selective bond formations. Cobalt-catalyzed reactions have emerged as a valuable tool for C-H activation and functionalization. researchgate.netrsc.orgsnu.edu.in
A concise and efficient method for the synthesis of naphtho[1,2-d]imidazole derivatives involves a cobalt-catalyzed three-component electrophilic ortho C-H amination/cyclization/directing group removal cascade. nih.gov This reaction utilizes O-benzoloxyamines and paraformaldehyde as a one-carbon synthon, with picolinamide (B142947) serving as a traceless directing group. nih.gov The use of an earth-abundant cobalt catalyst makes this methodology appealing for its simplicity and efficiency. nih.gov Cobalt-catalyzed intramolecular C-H amination with arylsulfonyl azides also represents a powerful strategy for forming nitrogen-containing heterocycles under mild conditions. nih.gov
Diazo Approaches and Wolff Rearrangement Intermediates
Diazo compounds are versatile reagents in organic synthesis, and their reactivity can be harnessed for the construction of complex heterocyclic systems. The Wolff rearrangement of α-diazocarbonyl compounds to form ketenes is a key transformation that can be intercepted by various nucleophiles or used in cycloaddition reactions. wikipedia.org
While direct application to this compound is not explicitly detailed in the provided results, the principles of diazo chemistry and Wolff rearrangement are relevant to the synthesis of related fused heterocycles. For example, the photo-Wolff rearrangement of 2-diazo-1,2-naphthoquinone proceeds through a ketene (B1206846) intermediate, which can be trapped. nih.gov Furthermore, rhodium-catalyzed reactions of 2-arylimidazo[1,2-a]pyridines with cyclic α-diazo-1,3-diketones have been used to synthesize functionalized naphtho[1',2':4,5]imidazo[1,2-a]pyridines. rsc.org A diazo strategy has also been employed for the synthesis of functionalized naphtho[2,1-d]oxazoles, which involves the formal insertion of a metallocarbene into an aromatic C-H bond. nih.gov These examples highlight the potential of diazo-based methodologies and Wolff rearrangement intermediates in the synthesis of complex fused heterocyclic systems, including derivatives of naphthoimidazole.
Regioselective Synthesis and Isomer Control
The synthesis of this compound is typically achieved through the condensation of 1,2-diaminonaphthalene with benzaldehyde, a classic method known as the Phillips-Ladenburg synthesis. When the naphthalene diamine precursor is unsubstituted, the reaction yields a single product. However, the use of an unsymmetrically substituted 1,2-diaminonaphthalene introduces the challenge of regioselectivity, as two distinct constitutional isomers can be formed.
The control of isomer formation is dictated by the relative nucleophilicity of the two non-equivalent amino groups in the substituted 1,2-diaminonaphthalene. The reaction mechanism proceeds via the initial nucleophilic attack of one of the amino groups on the carbonyl carbon of benzaldehyde, forming a Schiff base intermediate (a naphtho-annulated dihydroimidazole), which is subsequently oxidized to the aromatic naphthoimidazole.
The electronic properties of the substituents on the naphthalene ring play a crucial role in directing the cyclization.
Electron-donating groups (e.g., methoxy (B1213986), methyl) enhance the nucleophilicity of the nearby amino group, favoring its initial reaction with the aldehyde and thus directing the synthesis toward one specific regioisomer.
Electron-withdrawing groups (e.g., nitro, chloro) decrease the nucleophilicity of the proximate amino group, thereby promoting the reaction at the more distant, and now relatively more nucleophilic, amino group.
While specific studies detailing extensive isomer control for this compound are not prevalent, the principles of regioselective synthesis in related imidazole and benzimidazole (B57391) formations are well-established. nih.gov For instance, in the synthesis of other substituted imidazoles, the reaction conditions and the nature of the starting materials have been shown to be decisive in achieving complete regioselectivity. nih.gov Computational studies on similar heterocyclic systems have confirmed that the presence and position of directing groups, such as a hydroxyl group, can control the reaction mechanism and guide the formation of a single isomer. nih.gov These established principles form the basis for controlling the isomeric outcome in the synthesis of substituted naphtho[1,2-d]imidazoles.
Green Chemistry Approaches in Naphthoimidazole Synthesis
In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of naphthoimidazoles and related compounds. These methods aim to reduce waste, eliminate hazardous solvents, lower energy consumption, and simplify experimental procedures.
One highly effective green strategy for the synthesis of 2-aryl naphthoimidazoles involves the reaction of 1,2-diaminonaphthalene with an appropriate aldehyde in a few drops of water, with the reactants being ground together at ambient temperature. nih.gov This method is notable for its simplicity, speed, and environmental friendliness, avoiding the need for harsh reagents, organic solvents, and complex purification steps like chromatography. nih.gov The reaction progress is often indicated by a simple color change, and the product can be isolated by just adding water. nih.gov
A comparison between this green methodology and a more conventional approach highlights the significant advantages of the former.
Table 1: Comparison of Synthetic Methodologies for 2-Aryl Naphthoimidazoles
| Feature | Conventional Method | Green Water-Grinding Method nih.gov |
|---|---|---|
| Solvent | Organic Solvents (e.g., 1M Glucose Solution) | Water (a few drops) |
| Temperature | 60 °C | Ambient Temperature |
| Reaction Time | 7 hours | 15-20 minutes |
| Energy Input | Heating Required | Grinding (Mechanical Energy) |
| Work-up | Extraction & Chromatographic Purification | Simple water wash |
| Yield | Good | Excellent (e.g., 90% for this compound) |
| Environmental Impact | Higher (use of organic solvents, energy) | Minimal |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete structural map can be constructed.
The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons in a molecule. In 2-Phenyl-3h-naphtho[1,2-d]imidazole, the protons on the naphthyl, phenyl, and imidazole (B134444) rings will resonate at distinct chemical shifts (δ), typically in the aromatic region (downfield). The integration of the signals corresponds to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons, which helps in assigning protons to specific positions in the structure.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the naphthyl, phenyl, and imidazole rings are indicative of their electronic environment and hybridization state. Quaternary carbons, those without any attached protons, are also readily identified.
For structurally similar compounds, such as 1,2-diphenyl-1H-benzo[d]imidazole, specific chemical shifts have been reported. rsc.org For instance, the protons of the phenyl group and the fused benzene (B151609) ring typically appear in the range of δ 7.2-7.9 ppm. rsc.org The carbon signals for such systems show the imidazole carbon (C2) appearing significantly downfield. rsc.org While specific assignments for this compound require experimental data, expected chemical shift ranges can be predicted based on these related structures. The fast tautomerization known to occur in some imidazole derivatives can sometimes impede the full structural description by conventional ¹³C NMR measurements in solution, a challenge that can be overcome using solid-state NMR techniques like ¹³C CP-MAS NMR. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (imidazole) | 12.0 - 14.0 | Broad Singlet |
| Aromatic (Naphthyl & Phenyl) | 7.0 - 8.5 | Multiplets |
Note: This table is predictive and based on data from analogous structures. Actual values require experimental verification.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=N (Imidazole C2) | 150 - 155 |
| Aromatic (Naphthyl & Phenyl) | 110 - 145 |
Note: This table is predictive and based on data from analogous structures. Actual values require experimental verification.
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. wikipedia.org These techniques spread the NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between nuclei. wikipedia.orgepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of adjacent protons, allowing for the tracing of proton-proton networks within the naphthyl and phenyl rings. epfl.chsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). epfl.ch It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. wikipedia.orgepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. epfl.ch It is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule together, such as connecting the phenyl ring to the C2 carbon of the imidazole core. sdsu.edu
TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a spin system, not just those that are directly coupled. It can be used to identify all the protons belonging to a particular ring system. wikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org It provides crucial information about the three-dimensional structure and stereochemistry of the molecule.
Through a combined analysis of these 2D NMR spectra, the complete bonding framework and spatial arrangement of this compound can be unequivocally determined. nih.gov
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₇H₁₂N₂, the calculated exact mass is 244.1000. chemnet.com An HRMS experiment would aim to measure a mass very close to this value, confirming the elemental composition and ruling out other possibilities with the same nominal mass. For example, in the characterization of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole, HRMS was used to confirm its elemental formula by matching the calculated and found mass values. rsc.org
Table 3: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₂N₂ chemnet.com |
| Calculated Exact Mass | 244.1000 |
| Measured Exact Mass | [Experimental Value] |
Note: An experimental value for the measured exact mass would be obtained from an HRMS analysis.
In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the identity of the compound. The fragmentation of this compound would likely involve characteristic losses of fragments corresponding to the phenyl group or parts of the naphthyl system. The stability of the fused aromatic imidazole ring system would likely result in a prominent molecular ion peak. Analysis of these pathways provides corroborating evidence for the proposed structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.
Raman spectroscopy provides complementary information to IR spectroscopy. For molecules with a center of symmetry, certain vibrations may be IR active but Raman inactive, and vice versa. For non-centrosymmetric molecules like this compound, most vibrations will be active in both. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Imidazole) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=N (Imidazole) | Stretching | 1650 - 1580 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Note: This table is based on characteristic infrared group frequencies and data from similar compounds. rsc.orgnih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound is dictated by the extensive π-conjugated system formed by the fusion of the naphthalene (B1677914) and imidazole rings, further extended by the phenyl substituent. The UV-Vis spectrum of such compounds is typically characterized by intense absorption bands in the ultraviolet and visible regions, arising from π → π* electronic transitions.
In analogous systems, such as π-extended phenanthro[9,10-d]imidazole and π-fused acenaphtho[1,2-d]imidazole derivatives, the absorption spectra display characteristic bands in the range of 250–400 nm. bwise.kr These absorptions are attributed to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are of π character. For a series of D-π-A type imidazole derivatives, high-energy absorption bands are observed around 295 nm, with lower energy bands appearing near 380 nm. nih.gov The molar extinction coefficients (ε) for these transitions are typically high, on the order of 10⁴ dm³ mol⁻¹ cm⁻¹, indicative of highly allowed transitions. nih.gov
The position and intensity of these absorption bands are sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the solvent. The introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, respectively. While minor solvatochromic shifts (around ±5 nm) have been observed for some imidazole derivatives upon changing solvent polarity, this suggests that the electronic distribution in the ground and excited states is not dramatically influenced by the solvent environment in those specific cases. nih.gov In the case of this compound, the extended conjugation is expected to result in absorption bands at longer wavelengths compared to simpler, non-fused imidazole systems.
Table 1: Representative UV-Vis Absorption Data for Analogous Imidazole Derivatives
| Compound Type | Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Reference |
| D-π-A Imidazole Derivative | ~295 nm, ~380 nm | > 10⁴ dm³ mol⁻¹ cm⁻¹ | nih.gov |
| π-fused Acenaphtho[1,2-d]imidazole | ~300 nm | Not Reported | bwise.kr |
| Imidazole-based D–π–A Dyes | 368 - 437 nm | Not Reported | nih.gov |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, offers valuable information on the expected molecular geometry and packing motifs.
In the crystal structure of its phenanthrene (B1679779) analogue, the molecule adopts a nearly planar conformation, a common feature for extended aromatic systems that maximizes π-orbital overlap. The crystal system for this analogue is reported as monoclinic with the space group P2₁/n. The unit cell parameters are indicative of a densely packed structure.
Table 2: Crystallographic Data for an Analogous Phenyl-Substituted Fused Imidazole
| Parameter | Value |
| Compound | 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Intermolecular Interactions | Hydrogen bonding, π–π stacking, C-H···π interactions |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for computational analysis in chemistry due to its balance of accuracy and computational cost. DFT calculations for derivatives of benzimidazole (B57391) and naphthimidazole are frequently performed to understand their fundamental properties. These calculations are foundational for geometry optimization, conformational analysis, and understanding the electronic landscape of the molecule.
The first step in the computational study of 2-Phenyl-3h-naphtho[1,2-d]imidazole involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For similar polycyclic imidazole (B134444) systems, this optimization is often carried out using the B3LYP functional with a basis set like 6-31G** or 6-311++G(d,p). researchgate.netnih.gov
Conformational analysis, particularly concerning the rotation of the phenyl group relative to the naphtho-imidazole core, is crucial. The planarity between the phenyl ring and the fused heterocyclic system is a key determinant of the molecule's electronic properties. Studies on similar 2-phenyl substituted benzimidazoles have shown that the molecule may adopt a nearly co-planar conformation, though some torsional angles are expected due to steric hindrance. nih.govnih.gov The dihedral angle between the phenyl ring and the imidazole ring is a critical parameter. For instance, in N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, significant conformational changes are noted around the sulfonyl group, indicating how different parts of a molecule can adjust to find the lowest energy state. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This data is hypothetical and based on typical values for similar structures.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (imidazole) | ~ 1.38 Å |
| C=N (imidazole) | ~ 1.32 Å | |
| C-C (phenyl-imidazole) | ~ 1.48 Å | |
| Bond Angle | C-N-C (imidazole) | ~ 108° |
Understanding the electronic structure is key to predicting a molecule's behavior. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom within the molecule. scispace.com This analysis provides insight into the charge distribution and identifies which atoms are electron-rich or electron-deficient.
In molecules similar to this compound, the nitrogen atoms of the imidazole ring are typically found to possess negative Mulliken charges, indicating they are electron-rich. irjweb.com Conversely, the hydrogen atoms and some carbon atoms, particularly the one bridging the phenyl and imidazole rings, exhibit positive charges. irjweb.com This charge distribution is critical for understanding intermolecular interactions and the molecule's dipole moment. The distribution of charges shows that heteroatoms generally have a significant electron density. irjweb.com
Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Note: This data is hypothetical and based on typical values for similar structures.)
| Atom | Predicted Mulliken Charge (e) |
|---|---|
| N (imidazole) | -0.5 to -0.7 |
| N-H (imidazole) | -0.6 to -0.8 |
| C (imidazole, between N) | +0.4 to +0.6 |
| C (phenyl bridge) | +0.1 to +0.2 |
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of these orbitals and the gap between them are fundamental predictors of a molecule's electronic properties and reactivity. libretexts.org
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For aromatic heterocyclic compounds like this compound, the HOMO is typically a π-orbital delocalized over the fused ring system, while the LUMO is a π*-orbital. researchgate.net In similar phenyl-substituted systems, the HOMO and LUMO densities are often distributed across both the heterocyclic core and the phenyl ring. nih.gov The calculated HOMO-LUMO gap confirms that charge transfer can occur within the molecule.
Table 3: Predicted FMO Properties for this compound (Note: This data is hypothetical and based on typical values for similar structures.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.5 to -2.5 |
The distribution of the frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. libretexts.org The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack, as this is where the molecule is most willing to donate electrons. Conversely, the areas with the highest LUMO density are the most susceptible to nucleophilic attack, as they are the most favorable for accepting electrons. youtube.com
For this compound, the HOMO is expected to be localized on the electron-rich naphthyl and imidazole portions, making these areas prone to attack by electrophiles. The LUMO is likely distributed over the phenyl ring and the imidazole C=N bond, suggesting these are potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for predicting reactivity, particularly for understanding non-covalent interactions. The MEP map uses a color scale to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would likely show a deep red region around the nitrogen atoms of the imidazole ring, confirming their nucleophilic character. researchgate.net The hydrogen atom attached to the nitrogen would appear as a blue region, indicating its acidic nature and potential to act as a hydrogen bond donor. The π-systems of the aromatic rings would show varying potentials, reflecting the delocalization of electrons across the molecule. researchgate.net
Computational Prediction of Spectroscopic Properties
Theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. These calculations provide a molecular-level understanding of experimental spectra.
Detailed computational studies on the broader class of 2-substituted naphth[1,2-d]imidazoles reveal significant insights into their electronic and photophysical properties. nih.gov Theoretical predictions of the UV-Vis absorption spectra for these compounds successfully identify the nature of the principal electronic transitions. researchgate.net The absorption spectra are typically characterized by two main bands in the ultraviolet region. These correspond to π→π* transitions originating from the naphthoimidazole core and the substituent at the C2 position of the imidazole ring. nih.gov
Computational models also excel at predicting solvatochromism—the effect of solvent polarity on spectroscopic properties. For instance, studies on naphth[1,2-d]imidazole derivatives have shown a bathochromic (red) shift in absorption maxima as solvent polarity increases, a phenomenon that can be accurately modeled. nih.govresearchgate.net
Beyond UV-Vis spectra, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Furthermore, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated, although these theoretical values are often scaled by a factor to achieve better agreement with experimental data. researchgate.netresearchgate.net
Table 1: Representative Photophysical Data for Structurally Related 2-Substituted Naphth[1,2-d]imidazoles nih.gov
| Compound | Solvent | Max Absorption (λabs, nm) | Molar Absorptivity (ε, 10⁴ M⁻¹cm⁻¹) | Emission Wavelength (λemis, nm) | Stokes Shift (nm) |
| IM2 | DMSO | 342 | 2.43 | 402 | 60 |
| IM3 | CH₂Cl₂ | 354 | 1.57 | 457 | 103 |
| IM4 | CH₂Cl₂ | 344 | 1.48 | 393 | 49 |
| IM5 | CH₂Cl₂ | 368 | 2.71 | 422 | 54 |
| IM7 | Hexane | 337 | 1.35 | 385 | 48 |
Note: The data represents various C2-substituted naphth[1,2-d]imidazoles, illustrating the influence of substitution on photophysical properties.
Mechanistic Insights via Computational Pathways and Transition State Analysis
DFT calculations are a cornerstone for elucidating reaction mechanisms and understanding the intrinsic reactivity of molecules. nih.gov By mapping potential energy surfaces, computational chemistry can identify the most favorable reaction pathways, calculate activation energies, and characterize the geometry of transient species like transition states.
For imidazole derivatives, DFT has been used to study their synthesis and subsequent interactions. nih.govbohrium.com A key aspect of this analysis is the calculation of various molecular properties and reactivity descriptors. nih.gov Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and electronegativity, provide a quantitative measure of a molecule's stability and reactivity. nih.govresearchgate.net Local reactivity descriptors, often derived from methods like Fukui function analysis, can predict which specific atoms within the molecule are most susceptible to electrophilic or nucleophilic attack.
For example, in studies of related imidazole derivatives, DFT calculations have been used to model their adsorption onto surfaces. bohrium.comresearchgate.net These models can distinguish between different interaction mechanisms, such as chemisorption, which involves the formation of a covalent bond with the surface. bohrium.comresearchgate.net This type of analysis, which clarifies the relationship between molecular electronic structure and interaction mechanisms, is directly applicable to understanding how this compound might interact with other chemical entities. researchgate.net Transition state analysis further allows researchers to calculate the energy barriers for these processes, providing crucial information on reaction kinetics.
Table 2: Common DFT-Calculated Reactivity Descriptors and Their Significance
| Descriptor | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Electronegativity (χ) | Measures the power of a molecule to attract electrons. |
| Fukui Functions | Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |
Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. researchgate.net These models are particularly useful for predicting the properties of novel, yet-to-be-synthesized compounds, thereby guiding molecular design and saving significant experimental resources. researchgate.netscienceopen.com
For non-biological properties, a QSPR study on a class of molecules like naphthoimidazoles would involve predicting characteristics such as enthalpy of formation, entropy, boiling point, or photophysical properties. researchgate.net The methodology for building a QSPR model is a well-defined process. researchgate.net It begins with the creation of a dataset of molecules with known experimental property values. For each molecule, a large number of numerical "molecular descriptors" are calculated, which encode structural, electronic, and topological information.
Statistical or machine learning methods are then employed to build a predictive model. Techniques such as Genetic Algorithm–Multiple Linear Regression (GA-MLR) are used to select the most relevant descriptors and create a linear equation, while more complex methods like Back-Propagation–Artificial Neural Network (BP-ANN) can capture non-linear relationships between the descriptors and the property. researchgate.net The resulting model's predictive power is rigorously assessed through various internal and external validation metrics. researchgate.net Once validated, such a model could be used to accurately predict the properties of new derivatives of this compound based solely on their proposed structures. researchgate.net
Table 3: General Steps in a QSPR Modeling Study researchgate.net
| Step | Description |
| 1. Dataset Assembly | Compile a set of structurally related compounds with experimentally measured values for the property of interest. |
| 2. Structure Optimization | Optimize the 3D geometry of each molecule, typically using quantum chemical methods like DFT. |
| 3. Descriptor Calculation | Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule. |
| 4. Model Building | Use statistical methods (e.g., GA-MLR, BP-ANN) to select the most relevant descriptors and create a mathematical model linking them to the property. |
| 5. Model Validation | Assess the statistical quality and predictive ability of the model using internal and external validation sets. |
| 6. Prediction | Use the validated model to predict the property for new compounds not included in the original dataset. |
Structure Property Relationships Non Biological Focus
Influence of Substituents on Electronic and Photophysical Characteristics
The electronic and photophysical properties of the 2-Phenyl-3h-naphtho[1,2-d]imidazole framework are highly sensitive to the nature and position of substituents on its aromatic rings. While the parent compound possesses intrinsic electronic transitions, the introduction of various functional groups can systematically tune these properties.
Research on analogous imidazole-based systems demonstrates that the donor-acceptor capacity of the imidazole (B134444) ring can be significantly influenced by substituents. rsc.org The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the phenyl ring or the naphthyl moiety alters the energy of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, studies on related phenanthroline-imidazole metal complexes show that the electronic absorption spectra are sensitive to the nature of the ligand substituent. nih.gov The addition of electron-withdrawing groups like trifluoromethyl (CF₃) to the ligand framework has been shown to influence the photophysical and electrochemical properties of resulting complexes. rsc.org
The photophysical behavior, including absorption and emission wavelengths, is directly linked to these electronic characteristics. Typically, attaching an EDG, such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group, to the phenyl ring would raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. Conversely, an EWG, like a nitro (-NO₂) or cyano (-CN) group, would lower the LUMO energy, also resulting in a smaller energy gap and a red-shift. nih.gov The trend in photophysical properties often parallels the changes in the photochemical properties based on the electron-donating or electron-withdrawing power of the substituent. nih.gov
Furthermore, protonation or alkylation at the imidazole nitrogen can also modulate these properties. Protonation-deprotonation equilibrium studies suggest that the push/pull of electron density on the 2-carbon of the imidazole ring by substituents is crucial for influencing the donor capacity of the nitrogen base electrons. rsc.org This indicates that substituents not only affect the π-system of the aromatic rings but also the electronic nature of the core heterocycle itself.
Impact of Planarity and Aromaticity on Molecular Properties
The extensive π-conjugated system of this compound, formed by the fusion of the naphthalene (B1677914) and imidazole rings, is fundamental to its molecular properties. The planarity of this system is crucial for effective π-electron delocalization, which in turn governs its electronic and photophysical characteristics. nih.gov
Intermolecular Interactions in the Solid and Solution States
In the solid state, the spatial arrangement of this compound molecules is dictated by a network of non-covalent intermolecular interactions. These interactions are critical in determining the crystal packing, which influences material properties like solubility and thermal stability.
Analysis of the closely related compound, 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, provides significant insight into the types of interactions at play. nih.gov In its crystal structure, a variety of interactions consolidate the molecular assembly. These include:
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, readily forming N-H···O or N-H···N bonds. nih.govnih.gov These interactions are often the primary force in directing the supramolecular architecture. researchgate.net
π–π Stacking: The planar, aromatic surfaces of the naphthyl and phenyl rings facilitate π–π stacking interactions. These can occur in a parallel-displaced arrangement, contributing significantly to the cohesive energy and stability of the crystal lattice. nih.govresearchgate.net
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-faces of adjacent molecules, further stabilizing the crystal packing. nih.gov
N-H···π Interactions: The acidic proton on the imidazole nitrogen can also interact directly with the π-system of a neighboring aromatic ring. nih.gov
A Hirshfeld surface analysis performed on the phenanthro[9,10-d]imidazole derivative quantified the contributions of various intermolecular contacts, revealing that H···H and H···C interactions are dominant, with significant contributions from hydrogen bonds involving the imidazole N-H group. nih.gov In solution, while strong directional interactions like hydrogen bonding can persist, particularly in non-polar solvents, the molecules have greater freedom. The nature of the solvent plays a critical role; polar solvents can form hydrogen bonds with the solute, while non-polar solvents may favor solute-solute interactions like π–π stacking, potentially leading to aggregation at higher concentrations. nih.gov
| Interaction Type | Description | Structural Moieties Involved | Reference |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom (donor) and another electronegative atom (acceptor). | Imidazole N-H group (donor) with an acceptor atom (e.g., N, O). | nih.gov |
| π–π Stacking | Non-covalent interaction between aromatic rings, arising from electrostatic and van der Waals forces. | Naphthyl and phenyl rings. | nih.gov |
| C-H···π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system acts as the acceptor. | Aromatic C-H bonds and the π-face of naphthyl or phenyl rings. | nih.gov |
| N-H···π Interactions | Interaction between the imidazole N-H proton and the π-electron cloud of an adjacent aromatic ring. | Imidazole N-H group and the π-face of naphthyl or phenyl rings. | nih.gov |
Relationship between Molecular Architecture and Optoelectronic Behavior
The molecular architecture of this compound is intrinsically linked to its optoelectronic behavior, making it a candidate for applications in organic electronics. The structure can be viewed as a donor-π-acceptor (D-π-A) or a π-conjugated system, where the selection of different components can modulate its properties. nih.gov
The fused naphtho-imidazole core forms an extended, relatively rigid π-conjugated bridge. The phenyl group at the 2-position can be functionalized to act as either an electron donor or acceptor, allowing for the fine-tuning of the molecule's optoelectronic properties. This ability to engineer the structure is crucial for applications such as organic light-emitting diodes (OLEDs). For instance, imidazole-based materials have been investigated as host materials in blue phosphorescent OLEDs due to their potential for high thermal stability and suitable triplet energy levels. researchgate.net
The inclusion of the heterocyclic imidazole ring within the larger π-conjugated system enhances properties like polarizability and delocalization, which are beneficial for charge transport and luminescence. nih.gov The relationship between the molecular architecture and optoelectronic performance is also evident in the study of related 1H-benzo[d]imidazole derivatives for use as optical waveguides. nih.gov In these systems, a D-A-D architecture facilitates intramolecular charge transfer (ICT), leading to luminescence and light-guiding properties. The rigid, linear structure provided by the fused rings is advantageous for creating the ordered, one-dimensional assemblies in single crystals that are necessary for efficient light transport. nih.gov Therefore, the specific arrangement of the naphthyl, imidazole, and phenyl units in this compound dictates its potential as an active component in optoelectronic devices.
Advanced Applications and Functional Materials Development Excluding Biological and Clinical
Organic Electronics and Optoelectronics
The rigid, planar structure and the extended π-conjugation system of naphtho[1,2-d]imidazole derivatives make them highly suitable for applications in organic electronics and optoelectronics. Their ability to be tailored through chemical modifications allows for the fine-tuning of their electronic and photophysical properties.
Components in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters
Derivatives of the naphtho[1,2-d]imidazole core have emerged as significant materials for organic light-emitting diodes (OLEDs), particularly as deep-blue fluorescent emitters. The performance of these materials is notably influenced by their isomeric structure. For instance, studies have shown that 1H-naphtho[1,2-d]imidazole-based compounds can lead to significantly better performance in single-layer OLED devices compared to their 3H-naphtho[1,2-d]imidazole counterparts. mdpi.comnih.gov This enhanced performance is attributed to a much higher capacity for direct electron injection from the cathode. mdpi.comnih.gov
In one study, a 1H-naphtho[1,2-d]imidazole derivative demonstrated an impressive external quantum efficiency (EQE) of 4.37% with a low turn-on voltage of 2.7 V, representing top-tier performance for a non-doped single-layer fluorescent OLED. nih.gov The strategic design of donor-acceptor molecules based on naphtho[1,2-d]imidazole isomers has been a key area of investigation. mdpi.comnih.gov For example, combining a triphenylamine (B166846) donor with the naphtho[1,2-d]imidazole acceptor has yielded a series of molecules with distinct photophysical properties depending on the isomer used. mdpi.comnih.gov
Furthermore, the development of deep-blue emitters based on isomeric naphthoimidazole units linked with an anthracene (B1667546) bridge has led to enhanced triplet-triplet annihilation (TTA). This process can significantly boost the proportion of radiative singlet excitons, leading to higher device efficiencies. rsc.org In such systems, a total of 60% radiative excitons have been achieved, with approximately 35% originating from the TTA process. rsc.org
Table 1: Performance of OLEDs using Naphtho[1,2-d]imidazole Derivatives
| Emitter Material | Device Structure | Max. EQE (%) | Turn-on Voltage (V) | Emission Color | Reference |
| 1H-Naphtho[1,2-d]imidazole Derivative | Single-layer | 4.37 | 2.7 | Deep-Blue | nih.gov |
| 3H-Naphtho[1,2-d]imidazole Analogue | Single-layer | Lower than 1H isomer | - | Deep-Blue | mdpi.com |
| Naphthoimidazole-Anthracene Emitter | Multilayer | - | - | Deep-Blue | rsc.org |
Application in Organic Photovoltaics and Dye-Sensitized Solar Cells (DSSCs)
While specific applications of 2-Phenyl-3h-naphtho[1,2-d]imidazole in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) are not extensively documented, the broader class of imidazole (B134444) derivatives has shown considerable promise. Imidazole-based organic dyes are explored for DSSCs due to their favorable electronic properties, which facilitate efficient light absorption and electron injection. nih.gov The versatility of the imidazole structure allows for modifications with various substituents to tailor their performance as photosensitizers. nih.gov
Machine learning approaches have been employed to screen vast libraries of imidazole-based derivatives to predict their photovoltaic performance and identify promising candidates for DSSCs. nih.gov For instance, by replacing the donor group in a known dye with a top-performing imidazole derivative identified through machine learning, a significant enhancement in power conversion efficiency (PCE) from 7.70% to 11.49% was predicted and subsequently confirmed by DFT calculations. nih.gov This highlights the potential of the imidazole scaffold, and by extension the naphtho[1,2-d]imidazole core, in the design of next-generation organic solar cells.
Charge Transport Materials
The inherent bipolar nature of many imidazole derivatives, including those with a naphtho[1,2-d]imidazole core, makes them excellent candidates for charge transport materials in organic electronic devices. scilit.com Their structure allows for both hole and electron transport, which is crucial for achieving balanced charge injection and transport in OLEDs, leading to improved efficiency and stability. scilit.com
The charge mobility in these materials is a key parameter determining device performance. Studies on donor-acceptor conjugated polymers incorporating a dithieno[3′,2′:5,6;2′′,3′′:7,8]naphtho[2,3-d]imidazole-9(10H)-one acceptor block have shown that the mobility of electrons and holes can be balanced in thin films of ternary composites. This balanced charge transport is attributed to reduced aggregation in the ternary composite films and well-matched frontier orbital energy levels of the components.
The isomeric form of naphtho[1,2-d]imidazole also plays a crucial role in charge transport properties. It has been observed that isomers with an anti-configuration can exhibit much higher charge mobilities compared to their syn-counterparts, a phenomenon that has been leveraged in organic field-effect transistors (OFETs). mdpi.com The higher capacity for direct electron injection in 1H-naphtho[1,2-d]imidazole derivatives is a direct consequence of their favorable charge transport characteristics. mdpi.comnih.gov
Materials for Sensors and Probes (Non-Biological Detection)
The fluorescent properties of the naphtho[1,2-d]imidazole scaffold make it a promising platform for the development of chemosensors for the detection of various analytes, including metal ions. The imidazole moiety can act as a binding site for metal cations, and this interaction can lead to a change in the fluorescence of the molecule, enabling detection.
While much of the research on naphth[1,2-d]imidazole-based probes has focused on biological applications, such as cytotoxic agents and theranostics, the underlying principles are applicable to non-biological detection. nih.gov For instance, a highly selective and sensitive fluorescent probe based on a 2-phenyl-1H-imidazole derivative has been developed for the detection of mercury ions (Hg²⁺) in semi-aqueous solutions. rsc.org This sensor exhibits a "turn-off" fluorescence response upon binding with Hg²⁺, with a very low detection limit of 5.3 nM. rsc.org The sensing mechanism is based on the intramolecular charge transfer (ICT) process being affected by the interaction with the metal ion. rsc.org
Furthermore, metal-organic frameworks (MOFs) constructed from imidazole-containing tripodal ligands have been shown to be effective fluorescent sensors for nitroaromatics and specific metal ions like Fe³⁺. nih.gov The porous nature of these MOFs allows for the diffusion of analytes into the framework, where they can interact with the imidazole units, leading to a quenching of the fluorescence. nih.gov These examples demonstrate the potential of incorporating the this compound unit into sensor designs for environmental monitoring and other non-biological detection applications.
Catalysis and Ligand Chemistry
The nitrogen atoms in the imidazole ring of this compound provide excellent coordination sites for metal ions, making its derivatives attractive as ligands in coordination chemistry and catalysis.
Imidazole Derivatives as Ligands in Metal Complexes
Imidazole and its derivatives are widely used as ligands to construct metal complexes with diverse structures and catalytic activities. For example, bimetallic nickel complexes featuring imidazole-based phenolate (B1203915) ligands have been successfully employed as highly efficient catalysts for the copolymerization of carbon dioxide and epoxides. rsc.org These catalysts have demonstrated not only high activity but also an "immortal" character in the polymerization process. rsc.org Kinetic studies have revealed a first-order dependence on both the nickel complex and the epoxide concentration, providing insights into the reaction mechanism. rsc.org
The ability to tune the electronic and steric properties of the imidazole ligand by introducing different substituents allows for the rational design of catalysts with specific activities and selectivities. While specific examples of this compound being used as a ligand in catalysis are not yet prevalent in the literature, the proven success of other imidazole derivatives suggests that this is a promising area for future research. The rigid and extended aromatic system of the naphtho[1,2-d]imidazole core could impart unique properties to the resulting metal complexes, potentially leading to novel catalytic applications.
Role in Supported Catalysts
While direct studies on the use of this compound itself as a supported catalyst are not extensively documented, the synthesis of its structural isomer, 2-phenyl-1H-naphtho[2,3-d]imidazole, has been successfully achieved using a heterogeneous catalyst. nih.gov In one notable study, an engineered MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) was employed as a robust and efficient heterogeneous catalyst for the one-pot synthesis of various 2-substituted benzimidazole (B57391) derivatives, including the aforementioned naphthoimidazole. nih.gov
This synthesis highlights the crucial role that supported catalysts can play in the environmentally benign and efficient production of complex heterocyclic compounds. The use of a solid-supported catalyst offers several advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. nih.govnih.gov The MgO@DFNS catalyst, for instance, provides a high surface area and basic sites, which facilitates the condensation reaction leading to the imidazole ring formation. nih.gov
The principles demonstrated in the synthesis of the 2-phenyl-1H-naphtho[2,3-d]imidazole isomer can be extrapolated to the synthesis of this compound. The development of tailored supported catalysts could offer a streamlined and sustainable route to this specific compound, thereby enabling its broader investigation and application in various fields. The general field of imidazole synthesis has greatly benefited from the development of various heterogeneous catalysts, including metal-organic frameworks (MOFs) and silica-supported acid catalysts, which have been shown to be highly effective in promoting the cyclocondensation reactions required for the formation of the imidazole ring. mdpi.comresearchgate.net
Polymer and Advanced Material Components
The rigid, planar structure and the presence of nitrogen atoms in the this compound core suggest its potential as a building block for advanced polymers and functional materials. While direct polymerization of this compound has not been extensively reported, research on analogous naphtho-fused heterocyclic compounds provides a strong indication of their utility in materials science.
For instance, copolymers based on naphtho[1,2-d:5,6-d']bis( nih.govnycu.edu.twnih.govtriazole), a structurally related nitrogen-containing fused ring system, have been synthesized and investigated for their application in organic electronics. nycu.edu.tw These polymers have demonstrated potential for use in polymer solar cells and field-effect transistors, indicating that the incorporation of naphtho-fused heterocycles can impart desirable electronic and optical properties to macromolecular structures. nycu.edu.tw
Furthermore, derivatives of naphth[1,2-d]imidazole have been explored as fluorescent probes. nih.govresearchgate.netresearchgate.net These compounds can exhibit interesting photophysical properties, such as significant Stokes shifts and sensitivity to their local environment. nih.govresearchgate.net This makes them promising candidates for the development of advanced sensors, imaging agents, and components of theranostic systems, which combine therapeutic and diagnostic functionalities. nih.govresearchgate.net The phenyl substituent at the 2-position of the imidazole ring can further modulate these photophysical properties through extended conjugation and by providing a site for further functionalization.
The inherent properties of the this compound scaffold, including its thermal stability, and potential for strong intermolecular interactions, make it an attractive candidate for the design of high-performance polymers and organic functional materials. Future research in this area could focus on the synthesis of polymers incorporating this moiety, either in the main chain or as a pendant group, to explore their potential in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The advancement of research into 2-phenyl-3h-naphtho[1,2-d]imidazole and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. While traditional methods for creating the imidazole (B134444) ring often involve the condensation of diamines with aldehydes, future efforts are expected to focus on greener and more sustainable alternatives. researchgate.net
One promising avenue is the adoption of one-pot, multi-component reactions, which offer the advantages of reduced reaction times, minimized waste, and simplified work-up procedures. nih.gov The use of microwave irradiation in these reactions has already shown success in the synthesis of other imidazole derivatives, achieving high yields in short timeframes without the need for toxic solvents. nih.gov The exploration of novel catalytic systems is another critical area. For instance, the use of magnetic nanocatalysts, such as NiFe2O4/geopolymer composites, presents a green and reusable option for catalyzing the synthesis of imidazole heterocycles under ultrasonic irradiation. researchgate.net Such catalysts offer high thermal stability and can be easily separated from the reaction mixture, aligning with the principles of sustainable chemistry. researchgate.net
Future research should aim to adapt these modern synthetic strategies to the specific production of this compound, focusing on improving yield, reducing environmental impact, and allowing for the facile introduction of a wide range of substituents to create a library of derivatives for further study.
Exploration of Advanced Computational Methodologies for Predictive Design
The use of advanced computational tools is poised to revolutionize the design of novel this compound derivatives with tailored properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become powerful methods for predicting the structural, electronic, and photophysical properties of molecules before their synthesis. researchgate.net These computational approaches can provide valuable insights into structure-property relationships, guiding the rational design of new materials. researchgate.net
For instance, computational studies can be employed to predict how different substituents on the phenyl or naphthyl rings will affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for designing materials for specific applications, such as organic light-emitting diodes (OLEDs), where precise energy level alignment is required for efficient device performance. researchgate.net Molecular docking and dynamics simulations can further be used to understand the interactions of these molecules within a biological system or a material matrix, confirming stable binding and predicting behavior. nih.gov
By leveraging these predictive models, researchers can screen virtual libraries of this compound derivatives, identifying the most promising candidates for synthesis and experimental validation. This in silico approach accelerates the discovery process, reduces the cost and time associated with trial-and-error experimentation, and facilitates a more targeted approach to materials development.
Rational Design of Naphthoimidazole Derivatives for Enhanced Optoelectronic Performance
The rigid and planar structure of the naphthoimidazole core makes it an excellent candidate for applications in optoelectronics. The rational design of this compound derivatives can lead to materials with enhanced performance in devices such as OLEDs. The key to this is the strategic modification of the molecular structure to control its electronic and photophysical properties.
One effective strategy is the introduction of electron-donating and electron-accepting groups to create molecules with hybridized local and charge-transfer (HLCT) characteristics. rsc.org This approach has been shown to improve the performance of blue emitters in non-doped OLEDs. rsc.org For example, attaching carbazole (B46965) moieties to the phenanthroimidazole core has been explored to regulate the distance and interaction between donor and acceptor units, thereby fine-tuning the emission properties. rsc.org
Future research should focus on applying these design principles to the this compound scaffold. By systematically varying the substituents on both the phenyl and naphthyl rings, it may be possible to achieve high external quantum efficiencies (EQEs) and pure color emission. The goal is to develop a deep understanding of the structure-property relationships that govern the optoelectronic behavior of this class of compounds, paving the way for their use in next-generation displays and lighting technologies. researchgate.net
Integration of Naphtho[1,2-d]imidazole Scaffolds into Multi-Component Systems for Emerging Technologies
The versatility of the this compound scaffold makes it an ideal building block for the construction of complex, multi-component systems for a range of emerging technologies. The imidazole moiety is known to act as an effective organocatalyst in multi-component reactions, facilitating the synthesis of structurally diverse and highly functionalized molecules. rsc.org This opens up the possibility of using this compound itself as a scaffold upon which to build more complex architectures.
By participating in consecutive multi-component reactions, novel heterocyclic systems with unique properties can be assembled. chemicalpapers.com For example, the integration of the naphthoimidazole core with other functional units could lead to the development of novel sensors, molecular switches, or materials for energy storage and conversion. The ability to create diverse libraries of complex molecules from readily available starting materials is a significant advantage of this approach. rsc.org
Future work in this area should explore the reactivity of the this compound core in various multi-component reaction setups. The aim is to synthesize new families of compounds with tailored functionalities and to investigate their potential applications in areas beyond optoelectronics, such as medicinal chemistry and materials science. The development of efficient strategies for the synthesis of such complex scaffolds will be crucial for unlocking their full potential. chemicalpapers.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Phenyl-3H-naphtho[1,2-d]imidazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via condensation of naphthoquinones with aryl amines or diamines under reflux conditions. Temperature and reaction time (e.g., 5–6 hours at 80–100°C) are critical for yield optimization. Catalytic methods, such as using ferric hydrogensulfate in ethanol, improve efficiency (yields: 70–95%) . TLC (chloroform:methanol, 6:1 v/v) monitors reaction progress, and recrystallization with charcoal ensures purity .
Q. How is this compound characterized structurally and physically?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) and IR spectroscopy to identify imidazole NH stretches (~3400 cm⁻¹) and aromatic C=C bonds. Physicochemical properties (e.g., density: 1.301 g/cm³, melting point: 174°C) are determined via differential scanning calorimetry (DSC) and computational tools (e.g., XLogP3: 2.7) .
Q. What is the role of substituents in modulating the compound's reactivity?
- Methodological Answer : Electron-donating groups (e.g., -CH₃) at the phenyl ring enhance electron density, improving hydrogen-bonding capacity and coordination with metal ions. Substituents at the naphthalene moiety influence conjugation, as shown by UV-Vis spectral shifts (e.g., λmax ~350 nm for aryl derivatives) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for EGFR inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina) and ADMET analysis predict binding affinities to EGFR’s kinase domain. Derivatives with halogen substituents (e.g., -Cl, -F) show improved hydrophobic interactions (ΔG: -9.2 kcal/mol) . Pharmacokinetic parameters (e.g., bioavailability >80%) are optimized using QSAR models .
Q. What catalytic strategies enhance synthesis efficiency for naphthoimidazole derivatives?
- Methodological Answer : Ferric hydrogensulfate (Fe(HSO₄)₃) in ethanol catalyzes multicomponent reactions (acenaphthylene-1,2-dione + aldehydes + NH₄OAc) with >90% yield. Catalyst loading (5 mol%) and solvent choice (ethanol vs. DMF) significantly reduce byproducts .
Q. How do structural isomers (1H vs. 3H) affect optoelectronic properties in OLEDs?
- Methodological Answer : The 1H-isomer exhibits superior electron injection (turn-on voltage: 2.7 V) due to planar geometry, reducing energy barriers at the cathode interface. Multi-layer OLED devices with hole-transport layers (e.g., TCTA) achieve EQE >6% and CIE y <0.12 for deep-blue emission .
Q. What strategies improve electron delocalization for enhanced bioactivity?
- Methodological Answer : Introducing π-extended substituents (e.g., thiophene, furan) at the imidazole ring increases conjugation, as evidenced by DFT-calculated HOMO-LUMO gaps (~3.2 eV). Substituent effects are validated via cyclic voltammetry (redox peaks at -1.1 V vs. Ag/AgCl) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., MTT vs. ATP-luciferase) for cytotoxicity. For inconsistent enzyme inhibition results, conduct molecular dynamics simulations (100 ns) to assess binding stability. Conflicting data may arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
